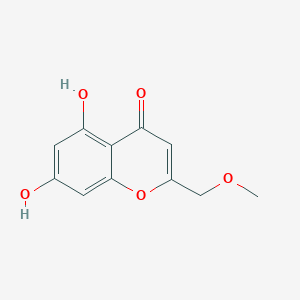
5,7-Dihydroxy-2-methoxymethyl-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydroxy-2-methoxymethyl-1-benzopyran-4-one is a flavonoid compound known for its diverse biological activities. It is a derivative of benzopyran, a class of compounds that are widely studied for their potential therapeutic applications. This compound is characterized by the presence of hydroxyl groups at positions 5 and 7, and a methoxymethyl group at position 2 on the benzopyran ring.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-2-methoxymethyl-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions[][1].
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles such as amines or thiols[][1].
Major Products
Scientific Research Applications
5,7-Dihydroxy-2-methoxymethyl-1-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and potential to modulate biological pathways.
Medicine: Investigated for its anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals[][1].
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-2-methoxymethyl-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK/ERK pathway[][1].
Comparison with Similar Compounds
Similar Compounds
Isoginkgetin: Another flavonoid with similar hydroxyl and methoxymethyl groups but different substitution patterns.
Oroxylin A: A flavonoid with methoxy groups at different positions, known for its neuroprotective effects.
Baicalein: A flavonoid with hydroxyl groups at different positions, studied for its anti-inflammatory properties[][1].
Properties
Molecular Formula |
C11H10O5 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(methoxymethyl)chromen-4-one |
InChI |
InChI=1S/C11H10O5/c1-15-5-7-4-9(14)11-8(13)2-6(12)3-10(11)16-7/h2-4,12-13H,5H2,1H3 |
InChI Key |
HCVCUCXOVWGVDH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)C2=C(C=C(C=C2O1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-chlorophenyl)-5-piperidin-4-yl-1H-imidazol-4-yl]pyrimidine](/img/structure/B13879831.png)

![N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide](/img/structure/B13879843.png)
![N-[(2,3-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13879847.png)
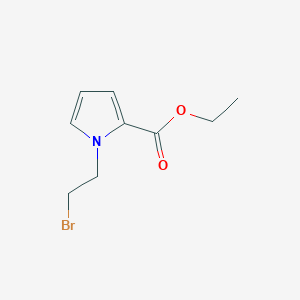
![2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine](/img/structure/B13879850.png)
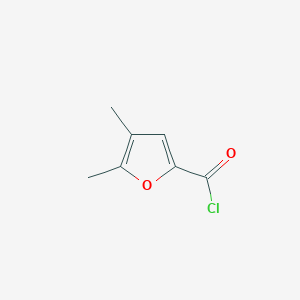
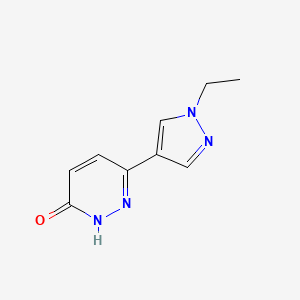
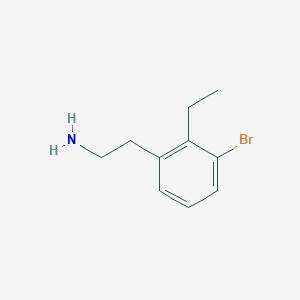
![2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13879881.png)
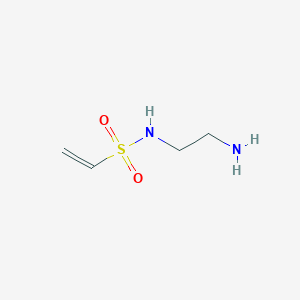

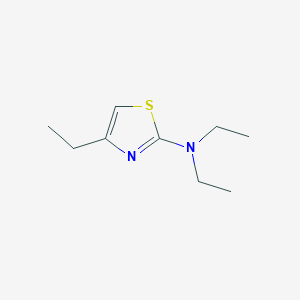
![N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13879912.png)
